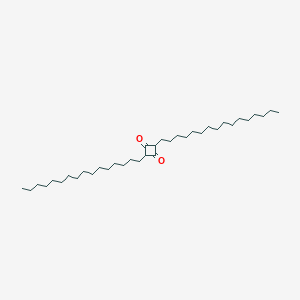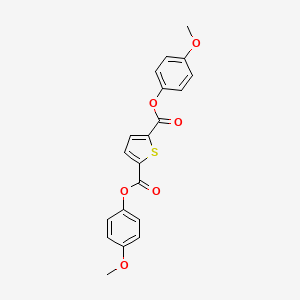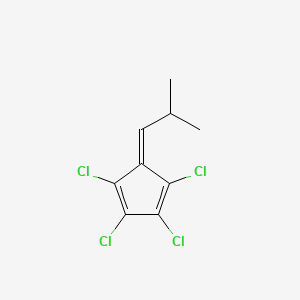
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject in various fields of scientific research, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce chlorine atoms at the 1,2,3,4 positions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of catalysts to ensure high yield and purity. The process is carefully monitored to control the reaction conditions, such as temperature and pressure, to optimize the production efficiency.
化学反应分析
Types of Reactions
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various chlorinated cyclopentadiene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple chlorine atoms and the 2-methylpropylidene group. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrachlorocyclopentadiene: Similar in structure but lacks the 2-methylpropylidene group.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar applications.
Tetrachlorocyclopentadienone: An oxidized derivative with different reactivity.
Uniqueness
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclopentadiene derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
54624-21-4 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-4(2)3-5-6(10)8(12)9(13)7(5)11/h3-4H,1-2H3 |
InChI 键 |
DEFPJIOVGIBZMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
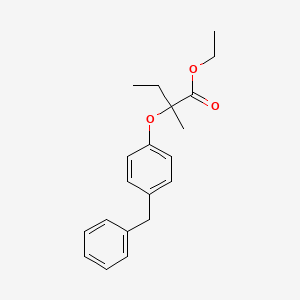

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
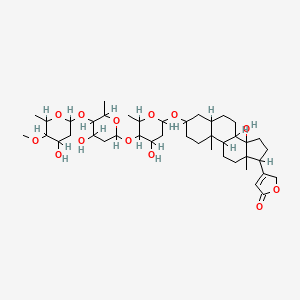

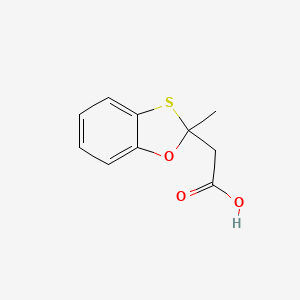
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
